6-(3-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
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Overview
Description
6-(3-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a complex organic compound that belongs to the class of benzothiazepines. . The structure of this compound includes a benzothiazepine core fused with an indene ring system, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 6-(3-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one typically involves a multi-step process. One common synthetic route includes the Knoevenagel condensation of indan-1,3-diones with benzaldehydes, followed by thio-Michael addition and intramolecular imine formation upon reaction with 2-aminothiophenols . The reaction conditions often involve the use of organic solvents such as ethanol or dichloromethane, and catalysts like p-toluenesulfonic acid (p-TSA) under reflux conditions .
Chemical Reactions Analysis
6-(3-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(3-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(3-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of c-Jun N-terminal kinases (JNKs), which play a role in inflammation and cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
6-(3-ethoxyphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one can be compared with other similar compounds, such as:
- 6-(3-fluorophenyl)-5a,6-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one
- 6-(3-phenoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol
These compounds share a similar benzothiazepine core but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of different substituents, such as ethoxy, fluorophenyl, or phenoxy groups, can influence the compound’s reactivity, solubility, and pharmacological profile.
Properties
Molecular Formula |
C24H19NO2S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
11-(3-ethoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C24H19NO2S/c1-2-27-16-9-7-8-15(14-16)24-21-22(17-10-3-4-11-18(17)23(21)26)25-19-12-5-6-13-20(19)28-24/h3-14,24-25H,2H2,1H3 |
InChI Key |
OWYMXDCKUTYSIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |
Origin of Product |
United States |
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